molecular formula C15H14N2O4 B14079379 N-Benzyl-3-methoxy-4-nitrobenzamide

N-Benzyl-3-methoxy-4-nitrobenzamide

Cat. No.: B14079379
M. Wt: 286.28 g/mol
InChI Key: YDXUWNXECMKARP-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a benzamide core with a benzyl group attached to the amide nitrogen, a methoxy group at the 3-position, and a nitro group at the 4-position of the benzene ring. Its synthesis typically involves multi-step nitration, methylation, and benzylation reactions under controlled conditions to optimize yield and purity .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-benzyl-3-methoxy-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-9-12(7-8-13(14)17(19)20)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

YDXUWNXECMKARP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-4-nitrobenzamide typically involves the condensation of 3-methoxy-4-nitrobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl and methoxy groups contribute to the compound’s overall stability and reactivity. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Substituent Positioning

  • N-Benzyl-4-methoxy-N-methyl-3-nitrobenzamide : Differs in the methoxy group’s position (4 vs. 3) and the presence of an N-methyl group. This alters electronic effects, reducing redox reactivity compared to the target compound .
  • N-(3-Methoxyphenyl)-4-nitrobenzamide : Lacks the benzyl group on the amide nitrogen, with methoxy and nitro groups on separate aromatic rings. This reduces steric hindrance and modifies interaction with biological targets .
  • 4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide : Features a nitro group at the 3-position (vs. 4) and an ethoxy substituent, leading to distinct solubility and metabolic stability .

Functional Group Modifications

  • N-Benzyl-4-bromo-N-(4-methoxyphenyl)benzamide : Replaces the nitro group with bromine, enhancing halogen-bonding interactions but reducing redox activity .

Chemical Reactivity and Solubility

Compound Name Methoxy Position Nitro Position Key Reactivity Features Solubility Profile
N-Benzyl-3-methoxy-4-nitrobenzamide 3 4 High redox activity; participates in nucleophilic aromatic substitution Moderate in polar solvents
N-Benzyl-4-methyl-3-nitrobenzamide None 3 Limited redox potential; inert to nucleophilic attack Low in polar solvents
N-(3-Methoxyphenyl)-4-nitrobenzamide 3 (separate ring) 4 Enhanced hydrogen bonding; reduced steric effects High in DMSO and ethanol
4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide None 3 Ethoxy group increases lipophilicity High in nonpolar solvents

Pharmacokinetic Properties

  • Metabolic Stability : The benzyl group in the target compound improves metabolic stability compared to N-isobutyl-3-methyl-4-nitrobenzamide, which undergoes faster hepatic clearance .
  • Bioavailability : The methoxy group increases aqueous solubility relative to purely alkyl-substituted analogs (e.g., N-benzyl-4-methyl-3-nitrobenzamide), enhancing oral bioavailability .

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